molecular formula C6H7ClN2OS B8485691 2-chloro-N-ethyl-4-thiazolecarboxamide

2-chloro-N-ethyl-4-thiazolecarboxamide

Cat. No.: B8485691
M. Wt: 190.65 g/mol
InChI Key: GNSYOTSEBAJCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-ethyl-4-thiazolecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a carboxamide group at position 4, where the amide nitrogen is further substituted with an ethyl group. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties. Synthetically, such compounds are typically prepared via coupling reactions using carbodiimide reagents (e.g., EDCI) or cyclization strategies, followed by purification through solvent-based methods .

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

2-chloro-N-ethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C6H7ClN2OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H,8,10)

InChI Key

GNSYOTSEBAJCHO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CSC(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Synthetic Yields : High yields (>80%) are achieved in compounds with electron-donating substituents (e.g., 4-methoxyphenyl in Compound 9 ), whereas halogenated or sterically hindered groups (e.g., 2-chloro-6-fluorophenyl in Compound 4i ) reduce yields to 37–65%.
  • Melting Points : Melting points correlate with crystallinity; compounds with planar aromatic substituents (e.g., indole in Compound 10 ) exhibit higher melting points (>200°C), while aliphatic groups may lower them.
  • Molecular Weight and Lipophilicity : Bulky substituents (e.g., 4-methoxybenzyl in ) increase molecular weight and likely lipophilicity, impacting bioavailability compared to the ethyl-substituted target compound.

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